molecular formula C19H23NO4S2 B2804731 (Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate CAS No. 265098-95-1

(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Cat. No. B2804731
CAS RN: 265098-95-1
M. Wt: 393.52
InChI Key: VWZWHMPGDFGIDE-SSZFMOIBSA-N
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Description

The compound is a thiazolidine derivative, which is a class of compounds containing a ring of four atoms (carbon, nitrogen, sulfur, and oxygen) and a sulfur atom. The presence of the methoxybenzylidene moiety suggests that it might have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Thiazolidine derivatives can undergo a variety of reactions, including ring-opening reactions and reactions at the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using standard laboratory techniques .

Scientific Research Applications

Antibacterial and Antifungal Properties

This compound has demonstrated promising antibacterial and antifungal activity. In a study by Al-Qadsy et al., the Ni(II) complex of this compound exhibited higher activity against Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes) and fungal species (Aspergillus niger and Aspergillus clavatus) compared to the ligand itself. The minimum inhibitory concentration (MIC) tests revealed significant efficacy, making it a potential candidate for antimicrobial applications .

Liquid Crystal Research

While not directly studied for liquid crystal applications, the compound’s structural features suggest potential relevance. Investigating its phase transitions within confined porous materials could yield interesting findings. For instance, similar compounds like N-(4-methoxybenzylidene)-4-butylaniline (MBBA) have been explored in liquid crystal research .

Tyrosinase Inhibition

Analogous compounds with a similar structure have shown tyrosinase inhibition activity. For example, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one exhibited potent tyrosinase inhibition, outperforming kojic acid. Tyrosinase inhibitors are relevant in cosmetics and dermatology due to their role in skin pigmentation .

Thermal Stability and Diamagnetic Properties

The compound’s thermal stability was assessed through thermogravimetric analysis, while its diamagnetic behavior was evaluated using magnetic susceptibility. Understanding these properties contributes to its potential use in materials science and catalysis.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use as a drug or a chemical intermediate. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

butyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-3-4-12-24-17(21)6-5-11-20-18(22)16(26-19(20)25)13-14-7-9-15(23-2)10-8-14/h7-10,13H,3-6,11-12H2,1-2H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZWHMPGDFGIDE-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-butyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate

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